molecular formula C14H13NO2 B6363669 2-Hydroxy-4-methyl-N-phenyl-benzamide CAS No. 16670-64-7

2-Hydroxy-4-methyl-N-phenyl-benzamide

Cat. No. B6363669
CAS RN: 16670-64-7
M. Wt: 227.26 g/mol
InChI Key: ILTDMZSEFBIATD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-methyl-N-phenyl-benzamide” is represented by the linear formula C14H13NO2 . Its molecular weight is 227.265 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzamides are known to undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Hydroxy-4-methyl-N-phenyl-benzamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound is non-toxic and non-irritant, making it safe to handle. However, this compound is also relatively insoluble in water, making it difficult to use for some experiments. Additionally, this compound is relatively expensive to purchase, making it difficult to use in large-scale experiments.

Future Directions

Future research on 2-Hydroxy-4-methyl-N-phenyl-benzamide could focus on further elucidating its mechanism of action and exploring its potential applications in a variety of scientific fields. Additionally, further research could focus on developing more efficient and cost-effective methods for synthesizing this compound. Additionally, further research could focus on exploring the potential uses of this compound in drug discovery and development, as well as exploring its potential as an anti-cancer and anti-viral agent. Finally, further research could focus on exploring the potential of this compound as a novel therapeutic agent.

Synthesis Methods

2-Hydroxy-4-methyl-N-phenyl-benzamide is synthesized by the reaction of phenylhydroxylamine and 4-methylbenzamide. In this reaction, the phenylhydroxylamine is treated with 4-methylbenzamide in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. This reaction yields this compound as a white crystalline solid.

Scientific Research Applications

2-Hydroxy-4-methyl-N-phenyl-benzamide has been studied extensively for its potential applications in a variety of scientific fields. In particular, it has been studied for its potential use as a biological agent, due to its ability to inhibit the activity of enzymes involved in the metabolism of drugs. This compound has also been investigated as a potential anti-inflammatory agent and as an inhibitor of the enzyme responsible for the synthesis of prostaglandins. Additionally, this compound has been studied for its potential use as an antioxidant and for its ability to protect against oxidative damage.

Safety and Hazards

Sigma-Aldrich sells “2-Hydroxy-4-methyl-N-phenyl-benzamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-hydroxy-4-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-7-8-12(13(16)9-10)14(17)15-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTDMZSEFBIATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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